The compound can be classified as:
The synthesis of 2-Piperazin-1-ylsuccinic acid typically involves the following methods:
2-Piperazin-1-ylsuccinic acid features a molecular structure that includes:
The reactivity of 2-Piperazin-1-ylsuccinic acid can be explored through various chemical reactions:
The physical and chemical properties of 2-Piperazin-1-ylsuccinic acid include:
2-Piperazin-1-ylsuccinic acid has several potential applications in scientific research and medicinal chemistry:
Piperazine’s six-membered ring with two opposing nitrogen atoms constitutes a versatile pharmacophore extensively exploited in medicinal chemistry. This dinitrogen heterocycle exhibits remarkable structural adaptability, enabling it to adopt stable chair conformations that optimize ligand-receptor interactions across diverse biological targets [7] [9]. The sp³-hybridized nitrogen atoms function as hydrogen bond acceptors and donors, facilitating critical binding interactions, while the aliphatic carbon bridge provides conformational flexibility essential for target complementarity [4].
The scaffold’s privileged status is evidenced by its incorporation into numerous therapeutic agents spanning antidepressant (e.g., trazodone), antipsychotic (e.g., aripiprazole), antimicrobial (ciprofloxacin), and anticancer (vinca alkaloid derivatives) domains [7] [9]. Notably, piperazine-containing compounds demonstrate enhanced blood-brain barrier permeability, making them invaluable in CNS-targeting drugs such as the β-secretase (BACE1) inhibitor N-(5-bromo-2-(4-phenylpiperazine-1-yl)phenyl)thiophene-carboxamide, which showed potent activity against Alzheimer’s disease targets through hydrogen bonding with Asp228 and Thr72 residues [6]. Molecular modeling of HDAC6 inhibitors revealed that piperazine-containing compounds like 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids achieve enhanced binding affinity (IC₅₀ = 0.1–1.0 μM) via optimized van der Waals interactions within the enzyme’s catalytic pocket [1].
Property | Effect on Drug Action | Exemplar Compounds |
---|---|---|
Conformational Flexibility | Adaptability to diverse binding sites | Vinca alkaloid-piperazine conjugates [8] |
Dual Hydrogen Bonding Capacity | Enhanced target engagement | BACE1 inhibitors [6] |
Improved Solubility | Increased bioavailability | Betulinic acid-piperazine derivatives [10] |
Stereoelectronic Modulation | Tunable electronic properties | HDAC6-selective inhibitors [1] |
Quantum chemical analyses of piperazine succinate (PZSN) demonstrate significant electronic redistribution upon target binding. Natural Bond Orbital (NBO) studies reveal substantial stabilization energies (up to 15 kcal/mol) from hyperconjugative interactions between nitrogen lone pairs and σ* orbitals of adjacent C–H bonds, explaining the scaffold’s robust molecular recognition capabilities [4]. This electronic profile enables piperazine to serve as a cationic anchor in physiological environments, particularly in acidic compartments like lysosomes where protonation enhances target affinity [9].
Succinic acid (1,4-butanedioic acid) contributes critical physicochemical properties to hybrid molecules, dramatically altering their pharmacokinetic profiles. Its dicarboxylic acid structure provides two ionizable functional groups (pKa ~4.2 and 5.6), enabling pH-dependent solubility and improved dissolution rates in gastrointestinal fluids [4] [9]. When conjugated to piperazine, succinic acid forms zwitterionic structures that enhance aqueous solubility—a decisive factor for oral bioavailability. Molecular dynamics simulations of 2-piperazin-1-ylsuccinic acid reveal extensive hydrogen-bonding networks with water molecules, explaining its freely soluble nature (>100 mg/mL) in aqueous media [3] [4].
Beyond solubility enhancement, the succinate moiety functions as a versatile bioisostere for phosphates and carboxylates, enabling efficient target engagement. In antiviral drug design, succinate-bridged betulinic acid-piperazine hybrids demonstrated up to 51-fold increased potency against HIV-1 resistant strains by optimizing interactions with the Gag polyprotein [10]. The molecular length (approximately 6.2 Å between terminal carboxy groups) and bond rotational flexibility (C–C bonds: ~110°) of succinic acid permit optimal spatial orientation of pharmacophores, as evidenced in vindoline conjugates where succinate-linked piperazine derivatives showed low micromolar activity (GI₅₀ = 1.00–1.35 μM) against breast and lung cancer cell lines [8].
Compound Class | Biological Activity | Key Findings | Source |
---|---|---|---|
Vindoline-17-O-succinyl-piperazines | Antiproliferative | GI₅₀ = 1.00 μM (MDA-MB-468) | [8] |
Betulinic acid-succinyl-piperazines | Anti-HIV | 51-fold ↑ activity vs. resistant strains | [10] |
Piperazine succinate salts | Antimicrobial | Disrupts MurB enzyme in E. coli | [4] |
Benzohydroxamic acid-piperazine sulfonamides | HDAC6 inhibition | IC₅₀ = 0.1–1.0 μM, cancer cell selectivity | [1] |
Spectroscopic analyses reveal succinic acid’s profound influence on molecular conformation. Infrared studies of piperazine succinate show characteristic carbonyl stretches at 1715 cm⁻¹ (protonated carboxyl) and 1580 cm⁻¹ (deprotonated carboxyl), confirming zwitterion formation in solid-state [4]. Nuclear Magnetic Resonance (NMR) studies document significant chemical shift perturbations (Δδ > 0.5 ppm) for piperazine protons upon succinate conjugation, indicating altered electron density distribution that enhances target complementarity [4]. These modifications enable piperazine-succinate hybrids to exploit active transport mechanisms, including organic anion transporters (OATs) and monocarboxylate transporters (MCTs), facilitating cellular uptake and intracellular accumulation [9].
Molecular docking of antimicrobial piperazine succinate derivatives demonstrates multidentate binding to E. coli MurB enzyme, where the succinate carboxylates coordinate with Arg254 and Tyr254 residues while the piperazine nitrogen forms water-mediated hydrogen bonds with catalytic serine residues [4]. This binding synergy explains the observed potentiation effects when piperazine and succinic acid are combined—exemplified by compounds outperforming ampicillin against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) [2] [4].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0